2-Fluoro-4-methyl-5-nitroaniline
Overview
Description
2-Fluoro-4-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-5-nitroaniline typically involves nitration of 2-Fluoro-4-methylaniline. The process can be summarized as follows:
Nitration Reaction: 2-Fluoro-4-methylaniline is dissolved in concentrated sulfuric acid and cooled to a low temperature. A nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, is then added slowly to the solution. The reaction mixture is stirred at a controlled temperature to ensure complete nitration.
Isolation: The reaction mixture is poured into ice water, and the resulting precipitate is filtered and washed with water to obtain crude this compound.
Purification: The crude product is recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 2-Fluoro-4-methyl-5-aminoaniline.
Substitution: 2-Methoxy-4-methyl-5-nitroaniline.
Oxidation: 2-Fluoro-4-carboxy-5-nitroaniline.
Scientific Research Applications
2-Fluoro-4-methyl-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-nitroaniline depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, nitroaniline derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity.
Comparison with Similar Compounds
2-Fluoro-4-methylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Fluoro-2-methyl-5-nitroaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Fluoro-4-nitroaniline: Lacks the methyl group, affecting its physical and chemical properties.
Uniqueness: 2-Fluoro-4-methyl-5-nitroaniline is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methyl) groups on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-fluoro-4-methyl-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNUNDAIKLDJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259860-00-9 | |
Record name | 2-fluoro-4-methyl-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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